2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl-amino)-propionic acid
2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl-amino)-propionic acid
Brand Name:
Vulcanchem
CAS No.:
537049-19-7
VCID:
VC21336114
InChI:
InChI=1S/C14H18N2O2/c1-9(13(17)18)15-12-11-7-5-4-6-10(11)8-14(2,3)16-12/h4-7,9H,8H2,1-3H3,(H,15,16)(H,17,18)
SMILES:
CC(C(=O)O)N=C1C2=CC=CC=C2CC(N1)(C)C
Molecular Formula:
C14H18N2O2
Molecular Weight:
246.30 g/mol
2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl-amino)-propionic acid
CAS No.: 537049-19-7
Cat. No.: VC21336114
Molecular Formula: C14H18N2O2
Molecular Weight: 246.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 537049-19-7 |
|---|---|
| Molecular Formula | C14H18N2O2 |
| Molecular Weight | 246.30 g/mol |
| IUPAC Name | 2-[(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)amino]propanoic acid |
| Standard InChI | InChI=1S/C14H18N2O2/c1-9(13(17)18)15-12-11-7-5-4-6-10(11)8-14(2,3)16-12/h4-7,9H,8H2,1-3H3,(H,15,16)(H,17,18) |
| Standard InChI Key | ZVYICXMIPNSFIA-UHFFFAOYSA-N |
| Isomeric SMILES | CC(C(=O)O)NC1=NC(CC2=CC=CC=C21)(C)C |
| SMILES | CC(C(=O)O)N=C1C2=CC=CC=C2CC(N1)(C)C |
| Canonical SMILES | CC(C(=O)O)N=C1C2=CC=CC=C2CC(N1)(C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator